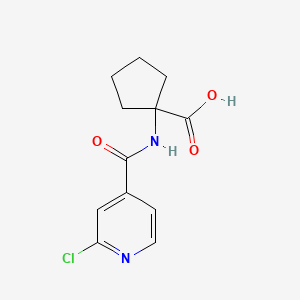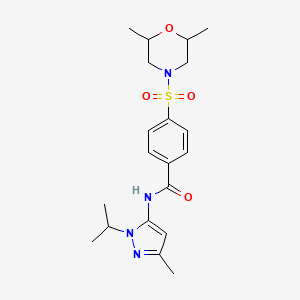![molecular formula C22H20BrN7O B2514358 (2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920383-50-2](/img/structure/B2514358.png)
(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that contains several functional groups and structural features. It includes a bromophenyl group, a p-tolyl group (a toluene derivative), a triazolopyrimidine group, and a piperazine group . These groups are common in pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple ring structures, including a phenyl ring, a triazole ring, a pyrimidine ring, and a piperazine ring . The presence of these rings and the attached functional groups would contribute to the compound’s chemical properties and potential biological activity.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the bromine atom on the bromophenyl group could be replaced via a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, also known as 1-(2-bromobenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine.
Anticancer Activity
This compound has shown potential as an anticancer agent. The presence of the triazolopyrimidine moiety is known to contribute to anticancer properties by inhibiting various cancer cell lines. Research indicates that such compounds can interfere with cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. The bromophenyl and triazolopyrimidine groups are known to enhance the antimicrobial efficacy against a range of bacterial and fungal strains. This makes it a promising candidate for developing new antibiotics .
Anti-inflammatory Effects
Studies have demonstrated that this compound can act as an anti-inflammatory agent. The triazolopyrimidine structure is particularly effective in reducing inflammation by inhibiting key enzymes and pathways involved in the inflammatory response .
Antiviral Applications
The compound has potential antiviral applications. The triazole ring system is known for its ability to inhibit viral replication, making this compound a candidate for further research in antiviral drug development .
Neurological Research
This compound is also being explored for its effects on the central nervous system. The piperazine moiety is known to interact with neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders such as anxiety, depression, and schizophrenia .
Cardiovascular Research
Research has indicated that this compound may have beneficial effects on cardiovascular health. The triazolopyrimidine structure can influence various cardiovascular parameters, potentially leading to new treatments for heart diseases .
Antioxidant Activity
The compound has shown antioxidant properties, which are crucial in protecting cells from oxidative stress and damage. This activity is particularly important in the development of treatments for diseases where oxidative stress is a contributing factor .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes. Enzyme inhibitors are valuable in treating a variety of diseases, including metabolic disorders and cancers. The unique structure of this compound allows it to bind effectively to enzyme active sites .
These applications highlight the diverse potential of (2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone in scientific research and drug development.
Molecules | Free Full-Text | Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines A brief review of the biological potential of indole derivatives
作用機序
Safety and Hazards
特性
IUPAC Name |
(2-bromophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN7O/c1-15-6-8-16(9-7-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)17-4-2-3-5-18(17)23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQZNCNCLWICEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Br)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)

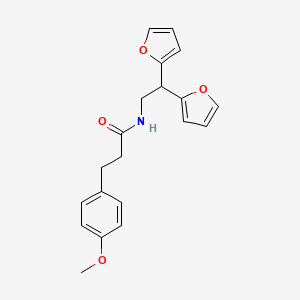
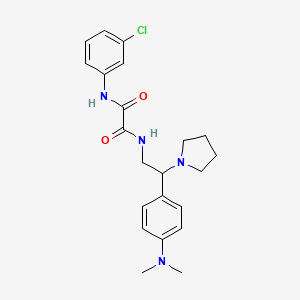
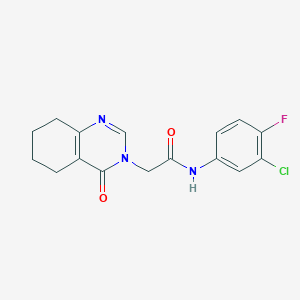

![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)
![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)
![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)
